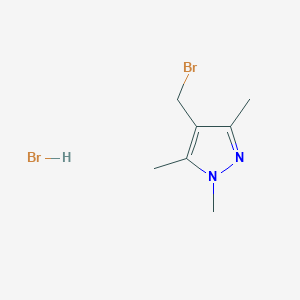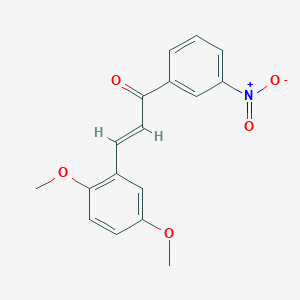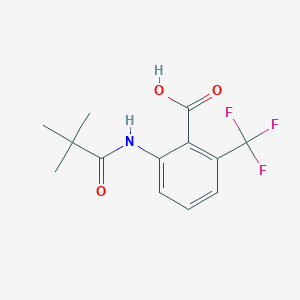![molecular formula C10H4Cl2N4O2 B2849258 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 680214-03-3](/img/structure/B2849258.png)
2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound characterized by the presence of multiple heterocyclic rings, including oxazole and oxadiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting with the formation of the oxazole and oxadiazole rings. One common approach is to start with a suitable pyridine derivative, which undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions. Subsequent reactions involve the formation of the oxazole and oxadiazole rings through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can replace one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine may be used to study the interactions of heterocyclic compounds with biological targets. It can serve as a probe to investigate enzyme inhibition or receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new chemical processes or products.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine include:
2,6-Dichloro-4-(1,3-oxazol-5-yl)pyridine
2,6-Dichloro-4-(1,2,4-oxadiazol-5-yl)pyridine
2,6-Dichloro-4-(1,3,4-oxadiazol-2-yl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of heterocyclic rings and chlorine atoms, which can lead to unique chemical and biological properties.
Propriétés
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N4O2/c11-7-3-5(4-8(12)14-7)9-15-16-10(17-9)6-1-2-13-18-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJOQWGYBCXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2849177.png)
![4-[6-(Thiophen-2-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2849179.png)
![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2849180.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2849181.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2849185.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2849186.png)

![N-(4-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2849188.png)

![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849191.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2849197.png)
